![molecular formula C14H15N5O3S B2429504 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 891131-42-3](/img/structure/B2429504.png)
2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
The compound appears to contain several functional groups and rings, including a [1,2,4]triazolo[4,3-a]pyrimidine ring, a thioether group, and an acetamide group attached to a furan ring. These groups could potentially confer interesting chemical properties to the compound .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The [1,2,4]triazolo[4,3-a]pyrimidine ring system is a fused ring system that is planar. The thioether and acetamide groups could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of polar groups like the amide could increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
Triazolopyrimidines and their derivatives, including those with similar structural features to the specified compound, are synthesized through various routes, often involving the condensation of amino triazolopyrimidines with different reagents. For example, compounds have been prepared by reacting specific formamidines with acetophenone or 2-acetylthiophene, leading to dihydropyridino derivatives, which are then further reacted to produce triazolopyrimidin-4-ones or other isomeric structures (Hassneen & Abdallah, 2003). These synthesis routes highlight the chemical versatility and reactivity of the triazolopyrimidine core, making it a valuable scaffold in heterocyclic chemistry.
Biological Activities
Triazolopyrimidine derivatives have been explored for their potential biological activities, including herbicidal and fungicidal properties. For instance, novel compounds have been designed and synthesized with the aim of discovering new agrochemicals with high efficacy. Some derivatives have shown promising fungicidal activity against pathogens like Rhizoctonia solani, with certain compounds exhibiting lower effective concentration values (EC50) than commercial fungicides, indicating their potential as new agricultural agents (Chen et al., 2009).
Future Directions
properties
IUPAC Name |
2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O3S/c1-8-9(2)19-13(16-12(8)21)17-18-14(19)23-7-11(20)15-6-10-4-3-5-22-10/h3-5H,6-7H2,1-2H3,(H,15,20)(H,16,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSXPEPNSQJCSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC(=O)NCC3=CC=CO3)NC1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(furan-2-ylmethyl)acetamide |
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